molecular formula C10H9ClN2O2 B3019053 methyl 3-amino-5-chloro-1H-indole-2-carboxylate CAS No. 889950-17-8

methyl 3-amino-5-chloro-1H-indole-2-carboxylate

Cat. No.: B3019053
CAS No.: 889950-17-8
M. Wt: 224.64
InChI Key: JXHYLGFLCQKTHF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-1H-indole-2-carboxylate (CAS 889950-17-8) is a high-purity chemical intermediate designed for advanced pharmaceutical and anticancer research. This 5-chloro-indole-2-carboxylate derivative serves as a key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Recent scientific studies highlight the significant potential of this compound's structural class. Specifically, derivatives of 5-chloro-indole-2-carboxylate have been synthesized and investigated as potent inhibitors of mutant EGFR and BRAFV600E pathways, which are crucial targets in several malignancies, including non-small cell lung cancer and melanoma . These derivatives have demonstrated promising antiproliferative activity in cell-based assays, with certain analogs showing enhanced potency and selectivity toward mutant kinases over wild-type proteins . Furthermore, 3-amino-1H-indole-2-carboxylates, the core structural family of this compound, are recognized for their utility in synthesizing diverse heterocyclic systems, such as pyrrolizino[2,3-b]indol-4(5H)-ones and pyrimidoindoles, which are of interest for their selectivity against various cancer cell lines and other biological targets . This reagent provides researchers with a versatile building block to explore new chemical space for drug discovery. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 3-amino-5-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHYLGFLCQKTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole core . The specific substitution pattern can be achieved through selective halogenation and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce various substituted indole derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a fundamental building block for synthesizing more complex molecules. Its structure allows for various substitutions and modifications, making it versatile in chemical research.
  • Reactivity: It can undergo oxidation, reduction, and substitution reactions, leading to a wide range of derivatives useful in further chemical investigations.

2. Biology:

  • Biological Probes: Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is utilized as a probe to study biological processes involving indole derivatives. Its interactions with biological systems help elucidate mechanisms of action relevant to various diseases.
  • Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 1.00 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Staphylococcus aureus (MRSA)<1.00
Candida albicans7.80

3. Medicine:

  • Therapeutic Potential: Research indicates that this compound exhibits anticancer properties, particularly against various cancer cell lines. It has shown promising results in inhibiting key enzymes involved in cancer pathways .
  • Antiviral and Antidiabetic Activities: Preliminary studies suggest potential antiviral and antidiabetic effects, warranting further investigation into its therapeutic applications in these areas .

4. Industry:

  • Material Development: this compound is explored for its potential in developing new materials and chemical processes due to its unique chemical structure and reactivity.

Case Studies

Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. Results indicated that the compound exhibited significant growth inhibition, with IC50 values comparable to established anticancer agents like erlotinib .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against resistant strains of bacteria. The results highlighted its efficacy against MRSA and other pathogens, suggesting its potential role as a novel antibacterial agent amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The amino and chlorine substituents can influence its binding affinity to various receptors and enzymes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Ester Group Variation

  • Methyl vs. Ethyl Esters: this compound is synthesized via Friedel-Crafts acylation followed by reduction, similar to ethyl analogues. However, methyl esters hydrolyze faster under basic conditions (e.g., NaOH/EtOH) compared to ethyl esters, as demonstrated in the conversion of methyl indolizine-2-carboxylate to its carboxylic acid .
  • Procedure Comparison :
    • Methyl Ester Synthesis : Requires milder conditions (e.g., AlCl₃ in 1,2-dichloroethane at room temperature) .
    • Ethyl Ester Synthesis : Often involves higher temperatures (reflux in 1,2-dichloroethane) .

Functional Group Modifications

  • Amino vs. Hydroxy Groups: Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate (CAS L003694) lacks the amino group at position 3, reducing its utility in amide bond formation but enhancing its role as a hydrogen-bond donor in crystallography studies .
  • Chlorine Position : Moving chlorine from position 5 (CAS 71056-61-6) to 6 (CAS 889950-17-8) alters electronic distribution, as evidenced by NMR shifts (e.g., C-5 Cl induces downfield shifts in C-3 and C-7 carbons) .

Biological Activity

Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H8ClN O2
  • Molecular Weight : 211.63 g/mol
  • IUPAC Name : Methyl 3-amino-5-chloroindole-2-carboxylate

This compound belongs to the indole family, which is known for its diverse biological activities, including anticancer properties.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line GI50 (nM) Reference Compound GI50 (nM)
MCF-7 (Breast)29Erlotinib33
Panc-1 (Pancreatic)35Erlotinib33
A549 (Lung)42Erlotinib33

These results indicate that this compound exhibits potent antiproliferative effects, particularly against breast and pancreatic cancer cell lines, outperforming standard treatments like erlotinib in some instances .

The mechanism underlying the antiproliferative effects of this compound involves several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR leads to reduced cell proliferation and increased apoptosis .
  • Apoptosis Induction : Studies indicate that treatment with this compound results in increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl2. This shift promotes apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase, further contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indole structure significantly impact biological activity. For instance:

  • The introduction of different substituents at the amino position affects the potency against various cancer cell lines.
  • Compounds with a piperidine moiety showed enhanced activity compared to those with other substituents, indicating that specific structural features are crucial for optimal activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • MCF-7 Cell Line Study : A study demonstrated that this compound exhibited a GI50 value of 29 nM against MCF-7 cells, indicating strong antiproliferative effects. The study also noted that compounds with a piperidine substitution pattern were particularly effective .
  • Panc-1 Cell Line Study : Another investigation reported that this compound had a GI50 value of 35 nM against Panc-1 cells, showcasing its potential as a therapeutic agent for pancreatic cancer .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for methyl 3-amino-5-chloro-1H-indole-2-carboxylate, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : Acylation of ethyl 5-chloro-1H-indole-2-carboxylate derivatives under anhydrous conditions (e.g., AlCl₃ in 1,2-dichloroethane) followed by selective reduction or amination steps is a common approach. For example, acyl chloride intermediates (e.g., acetyl chloride) can be introduced at the indole 3-position via Friedel-Crafts acylation under argon, with yields optimized by monitoring reaction progress via TLC (25–33% ethyl acetate in hexane) . Post-reaction workup involves acidification (pH 2 with HCl), extraction, and drying over Na₂SO₄.

Q. How can the methyl ester group in this compound be hydrolyzed to the carboxylic acid for further derivatization?

  • Methodological Answer : Hydrolysis of the ester is achieved using 3 N NaOH in ethanol under reflux (2 h). Completion is confirmed via TLC (30% ethyl acetate in hexane), followed by acidification to pH 2 with HCl to precipitate the carboxylic acid. The crude product is washed with cold water and hexane, then dried under vacuum .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Combiflash chromatography (0–40% ethyl acetate in hexane gradient) effectively separates impurities. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related analogs .

Advanced Research Questions

Q. How do structural modifications at the indole 3-position influence bioactivity, and what computational tools aid in predicting SAR trends?

  • Methodological Answer : Substituents like alkyl or acyl groups at the 3-position modulate steric and electronic interactions with biological targets (e.g., allosteric binding pockets). Molecular docking (AutoDock Vina) and DFT calculations (Gaussian) can predict binding affinities and electronic properties. Experimental validation via enzymatic assays (e.g., IC₅₀ measurements) is critical .

Q. What strategies resolve contradictions in reported biological activity data for indole-2-carboxamide derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Cross-validate results using orthogonal methods:

  • Purity : HPLC-MS (≥95% purity threshold).
  • Activity : Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Target Engagement : SPR or ITC for binding kinetics .

Q. How can this compound serve as a precursor for synthesizing heterocyclic libraries via cyclocondensation?

  • Methodological Answer : The amino and ester groups enable cyclization with reagents like thioureas or α-keto acids. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid yields fused thiazole-indole hybrids. Reaction progress is monitored by LC-MS, and products are characterized via ¹H/¹³C NMR and HRMS .

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